9-Benzylcarbazole

Description

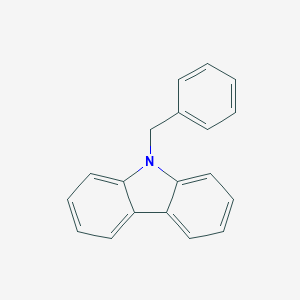

Structure

3D Structure

Properties

IUPAC Name |

9-benzylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAKJBGOHINNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173021 | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-87-0 | |

| Record name | N-Benzylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Benzylcarbazole chemical structure and properties

An In-Depth Technical Guide to 9-Benzylcarbazole: Chemical Structure, Properties, and Applications

Introduction

This compound is an aromatic heterocyclic organic compound built upon a carbazole framework. The carbazole moiety, a tricyclic system consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a prominent scaffold in medicinal chemistry and materials science. The addition of a benzyl group at the 9-position (the nitrogen atom) significantly influences its steric and electronic properties, leading to a diverse range of applications. Carbazole derivatives are known for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound (C₁₉H₁₅N) consists of a planar carbazole system attached to a benzyl group via the nitrogen atom.[3] X-ray crystallography studies reveal that the carbazole moiety is nearly planar, while the benzyl group's benzene ring is oriented at a significant dihedral angle to the carbazole plane, typically between 85 and 90 degrees.[3][4]

Chemical Identification

A summary of the key identifiers for this compound is presented in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 9-benzyl-9H-carbazole | [5] |

| Molecular Formula | C₁₉H₁₅N | [5][6] |

| Molecular Weight | 257.33 g/mol | [5][6] |

| CAS Number | 19402-87-0 | [5] |

| InChI Key | HBAKJBGOHINNQM-UHFFFAOYSA-N | [6] |

| SMILES | C(c1ccccc1)n1c2ccccc2c2ccccc12 | [6] |

| Synonyms | N-Benzylcarbazole, N-(phenylmethyl)carbazole |[5] |

Physicochemical and Crystallographic Data

The key physicochemical and crystallographic properties of this compound are summarized in Tables 2 and 3. These properties are crucial for understanding its behavior in various solvents and biological systems, as well as its solid-state characteristics.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| logP | 5.4875 | [6] |

| logD | 5.4875 | [6] |

| logSw | -6.2513 | [6] |

| Polar Surface Area | 0.9421 Ų |[6] |

Table 3: Crystal Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 21/c 1 | [7] |

| a | 14.9305 (4) Å | [4] |

| b | 5.5612 (2) Å | [4] |

| c | 32.7916 (8) Å | [4] |

| β | 94.518 (3)° | [4] |

| Volume (V) | 2714.27 (14) ų | [4] |

| Z | 8 |[4] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through the N-alkylation of carbazole. The following section details a general experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of carbazole with benzyl bromide.

Materials:

-

Carbazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Anhydrous ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in dimethylformamide (DMF).

-

Add potassium carbonate (5 equivalents) to the solution.[8]

-

To this stirred suspension, add benzyl bromide (1 equivalent) dropwise at room temperature.[8]

-

Allow the reaction mixture to stir at room temperature for 8 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold distilled water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from anhydrous ethanol to yield this compound as a solid.[8]

The general workflow for the synthesis of this compound is illustrated in the diagram below.

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the methylene (-CH₂-) protons connecting the two groups.[9]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule, confirming the carbon framework.[9]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 257.34).[10] A prominent peak corresponding to the benzyl fragment is also commonly observed.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching vibrations within the aromatic systems.[11][12]

Applications in Drug Development and Research

The carbazole scaffold is a privileged structure in drug discovery, and this compound derivatives have shown promise in several therapeutic areas.

-

Anticancer Activity: Numerous carbazole derivatives have been investigated as anticancer agents.[1] One key mechanism of action is the inhibition of topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][8][13] Some derivatives are also known to interfere with critical signaling pathways, such as the JAK/STAT pathway, which is involved in cancer cell proliferation.[2]

-

Anti-inflammatory and Antiplatelet Activity: Certain derivatives, such as 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO), have demonstrated significant anti-inflammatory and antiplatelet effects.[14] The anti-inflammatory action has been linked to the inhibition of the p38 MAPK signaling pathway.[14]

-

Antimicrobial Agents: The carbazole nucleus is a component of various compounds with antimicrobial properties.[15] Derivatives of this compound have been synthesized and tested against various pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.[2][15]

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of this compound containing a 1,2,3-triazole moiety have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

The diagram below illustrates a simplified representation of how a carbazole derivative might inhibit a signaling pathway, such as the p38 MAPK pathway, which is relevant to its anti-inflammatory effects.

Conclusion

This compound is a chemically significant molecule with a versatile structure that serves as a valuable building block in medicinal chemistry and materials science.[16] Its synthesis is straightforward, and its derivatives have demonstrated a wide array of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. The continued exploration of this scaffold and its analogues holds considerable potential for the development of novel therapeutic agents and advanced functional materials. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique properties of this compound in their work.

References

- 1. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Benzyl-1-methyl-9H-carbazol-2-OL|High-Purity Research Chemical [benchchem.com]

- 3. 9-Benzyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Benzyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzylcarbazole | C19H15N | CID 146485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound 9-benzyl-9H-carbazole - Chemdiv [chemdiv.com]

- 7. CID 139078873 | C38H30N2 | CID 139078873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. askthenerd.com [askthenerd.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound|Fluorescent Building Block [benchchem.com]

synthesis of 9-Benzylcarbazole derivatives

An In-depth Technical Guide to the Synthesis of 9-Benzylcarbazole Derivatives

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1] Among these, this compound derivatives have emerged as a crucial scaffold in medicinal chemistry and materials science.[2][3] The introduction of a benzyl group at the 9-position of the carbazole nucleus often enhances or imparts a range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Specifically, these compounds have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease treatment, and as antitumor agents effective against various cancer cell lines like breast, hepatic, and cervical cancers.[2] Their utility also extends to materials science, where their photoactive and electroactive properties are harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2][4]

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate the synthesis and exploration of this promising class of compounds.

Core Synthetic Methodologies

The construction of the N-benzyl bond in this compound derivatives is primarily achieved through several robust and versatile chemical reactions. The most prevalent methods include direct N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. Each method offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Direct N-Alkylation

Direct N-alkylation is a straightforward and common method for synthesizing this compound. The reaction involves the deprotonation of the carbazole nitrogen with a base, followed by nucleophilic substitution with a benzyl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] This method has become a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and tolerance for various functional groups.[7] In this context, it is used to couple carbazole with a benzyl halide or a related aryl halide. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, coordination of the carbazole, deprotonation, and subsequent reductive elimination to yield the N-benzylated product.[8]

Ullmann Condensation

The Ullmann condensation, or Ullmann-type reaction, is a classical copper-catalyzed method for C-N bond formation.[9][10] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides a valuable, palladium-free alternative.[9][11] The reaction couples carbazole with a benzyl or aryl halide using a copper catalyst, often in the presence of a ligand, a base, and a high-boiling polar solvent.[9][12]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the key synthetic methodologies, allowing for easy comparison of reaction components and outcomes.

Table 1: Direct N-Alkylation of Carbazole

| Entry | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | NaH | THF | Room Temp | 0.5 | 87 | [13] |

| 2 | Bromoethane | KOH | DMF | 60 | Overnight | 85.6 | [4] |

| 3 | (Chloromethyl)benzene | - | - | - | - | - | [14] |

| 4 | Monochloroethane | NaOH (aq) | Benzene | 100 | 7 | 97.7 |[15] |

Table 2: Buchwald-Hartwig Amination for N-Arylation of Carbazole

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100-110 | 12-24 | High | [7] |

| 2 | Bromobenzene | Pd₂(dba)₃ (1 mol%) | Tri-tert-butylphosphine | K₂CO₃ | Xylene | Reflux | 18 | 98 |[16] |

Table 3: Ullmann Condensation for N-Arylation of Carbazole

| Entry | Aryl Halide | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Aryl Iodide | CuI (5 mol%) | 1,10-Phenanthroline | KOH | DME/H₂O | 95 | 20 | Moderate to Excellent | [17] |

| 2 | Aryl Halide | Copper Powder | None | - | High-boiling polar | >210 | - | - | [9] |

| 3 | Aryl Iodide | CuI | Prolinamide | K₂CO₃ | Water | 100 | - | 72 |[18] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic reactions discussed.

Protocol 1: General Procedure for Direct N-Benzylation

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) and anhydrous tetrahydrofuran (THF).

-

Addition of Carbazole: While stirring the solution at room temperature, add carbazole (1.0 eq.) dropwise or portion-wise. Allow the reaction to stir for 30 minutes to ensure complete deprotonation.

-

Addition of Benzyl Halide: Add the corresponding benzyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound derivative.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add carbazole (1.0 mmol), the aryl/benzyl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of the inert gas.

-

Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the reaction mixture vigorously for 12-24 hours.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.[7]

-

Purification: Wash the combined organic filtrates with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated carbazole.[7]

Protocol 3: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine carbazole (1.0 eq.), the aryl/benzyl halide (1.2 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., KOH or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or a solvent mixture like DME/H₂O.[9][17]

-

Reaction Conditions: Heat the mixture to the required temperature (typically ranging from 95 °C to over 200 °C depending on the specific system) under an inert atmosphere and stir for the specified time (e.g., 20 hours).[9][17]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate the solvent in vacuo. The resulting crude product is then purified, typically by column chromatography, to isolate the desired this compound derivative.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows, reaction mechanisms, and biological pathways relevant to this compound derivatives.

Caption: General experimental workflow for synthesizing this compound derivatives.

Caption: Comparison of the three primary synthetic routes to this compound.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Benzyl-1-methyl-9H-carbazol-2-OL|High-Purity Research Chemical [benchchem.com]

- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Benzylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzylcarbazole is a solid, aromatic heterocyclic compound with the molecular formula C₁₉H₁₅N. It consists of a carbazole nucleus where the hydrogen atom on the nitrogen is substituted with a benzyl group. This modification imparts specific physical and chemical properties that make it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its derivatives have garnered significant interest for their potential biological activities, including antimicrobial and neuroprotective effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and relevant reaction pathways to support its application in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 257.34 g/mol | --INVALID-LINK-- |

| Melting Point | 118-119 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined in the reviewed literature. | |

| Appearance | White solid | --INVALID-LINK-- |

| Solubility | Soluble in toluene. General solubility in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate is expected but quantitative data is not readily available. | --INVALID-LINK-- |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the carbazole ring system and the benzylic group.

Carbazole Ring Reactivity: The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. These reactions typically occur at the 3 and 6 positions, and to a lesser extent, at the 1 and 8 positions. The nitrogen atom's lone pair of electrons participates in the aromatic system, activating the ring towards electrophiles.

Benzylic Group Reactivity: The methylene bridge of the benzyl group is at a "benzylic position," which confers enhanced reactivity. This position is susceptible to free radical halogenation and oxidation to a carbonyl group. The N-benzyl group can also be cleaved under certain oxidative or reductive conditions, which is a consideration in multi-step syntheses.[1]

Use in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. The benzyl group can act as a protecting group for the carbazole nitrogen, allowing for selective functionalization of the carbazole ring before its potential removal.[1] Its derivatives are being explored for their potential in drug development, particularly in the areas of antimicrobial and acetylcholinesterase inhibition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-alkylated carbazoles is the reaction of the carbazole with an appropriate alkyl halide in the presence of a base. The following is a representative protocol for the synthesis of this compound.

Materials:

-

Carbazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve carbazole in DMF.

-

Add a molar excess of potassium carbonate to the solution.

-

To this stirred suspension, add a slight molar excess of benzyl bromide or benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[4][5][6][7]

Synthesis of this compound Workflow

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.[4][5][6][7]

Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound. These are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons (Carbazole) | ~7.2 - 8.2 | Multiplet | Ar-H |

| Aromatic Protons (Benzyl) | ~7.0 - 7.4 | Multiplet | Ar-H |

| Methylene Protons | ~5.5 | Singlet | N-CH₂-Ph |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | ~109 - 141 | Ar-C |

| Methylene Carbon | ~47 | N-CH₂-Ph |

Note: Specific peak assignments can vary depending on the solvent and spectrometer frequency. The data presented here are typical ranges for such structures.[8][9][10][11][12][13][14][15][16]

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2920 | Aliphatic C-H stretch | Medium-Weak |

| ~1600, 1490, 1450 | Aromatic C=C stretch | Strong-Medium |

| ~750 | C-H out-of-plane bend | Strong |

Note: The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of successful N-benzylation.[9][17][18][19]

UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Tetrahydrofuran (THF) | ~295, 330, 343 |

Note: The absorption maxima are characteristic of the carbazole chromophore. The exact wavelengths and molar absorptivities can be solvent-dependent.[20][21][22]

General Experimental Workflow

Conclusion

This compound is a versatile compound with well-defined physical properties and predictable chemical reactivity. Its synthesis is straightforward, and it serves as a valuable precursor for a wide range of more complex molecules with potential applications in materials science and pharmacology. The data and protocols presented in this guide are intended to facilitate its use in a research and development setting, providing a solid foundation for further investigation and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. compoundchem.com [compoundchem.com]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. researchgate.net [researchgate.net]

- 21. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

Core Physicochemical Properties of 9-Benzylcarbazole

This technical guide provides essential data on the molecular weight and chemical formula of 9-Benzylcarbazole, a heterocyclic aromatic compound. The information is intended for researchers, scientists, and professionals in drug development who require precise details for experimental design, analysis, and chemical synthesis.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₅N | [1][2] |

| Molecular Weight | 257.33 g/mol | [1] |

Logical Relationship of Compound Identification

The following diagram illustrates the logical connection between the common name of the compound and its fundamental chemical identifiers.

References

An In-Depth Technical Guide to the Crystal Structure of 9-Benzylcarbazole

This technical guide provides a comprehensive overview of the crystal structure of 9-Benzylcarbazole, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and the experimental protocols utilized for its structural determination.

Molecular Structure and Conformation

The asymmetric unit of this compound (C₁₉H₁₅N) contains two crystallographically independent molecules. In both molecules, the carbazole moiety is essentially planar.[1][2] The benzene ring of the benzyl group is oriented almost perpendicularly to the plane of the carbazole system. Specifically, the dihedral angles between the carbazole moieties and the adjacent benzene rings are 85.29(8)° and 89.89(7)°.[1][2] The planarity of the carbazole skeletons shows maximum deviations of 0.037(4) Å and 0.042(3) Å.[1][2] The crystal structure is stabilized by weak C—H···π interactions involving the carbazole rings.[1]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 1 21/c 1.[3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₅N | [1] |

| Formula Weight | 257.32 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/c 1 | [3] |

| a | 14.9305 (4) Å | [1] |

| b | 5.5612 (2) Å | [1] |

| c | 32.7916 (8) Å | [1] |

| α | 90.00 ° | [3] |

| β | 94.518 (3)° | [1] |

| γ | 90.00 ° | [3] |

| Volume | 2714.27 (14) ų | [1] |

| Z | 8 | [1] |

| Temperature | 100 K | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| μ | 0.07 mm⁻¹ | [1] |

| R[F² > 2σ(F²)] | 0.076 | [1] |

| wR(F²) | 0.210 | [1] |

| Goodness-of-fit (S) | 1.03 | [1] |

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from synthesis and crystallization to data analysis and structure refinement.

While the primary crystallographic study does not detail the synthesis, N-alkylation of carbazole is a common method for preparing such compounds. A typical procedure would involve the reaction of carbazole with benzyl bromide in the presence of a base. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.

A suitable single crystal of this compound with dimensions of approximately 0.27 × 0.15 × 0.14 mm was mounted for data collection.[1] The data were collected at a temperature of 100 K using a Bruker Kappa APEXII CCD area-detector diffractometer.[1] A multi-scan absorption correction was applied to the collected data using SADABS.[1] A total of 24,870 reflections were measured, resulting in 6,816 independent reflections.[1]

Table 2: Data Collection and Refinement Details

| Parameter | Value | Reference |

| Diffractometer | Bruker Kappa APEXII CCD | [1] |

| Measured Reflections | 24870 | [1] |

| Independent Reflections | 6816 | [1] |

| Reflections with I > 2σ(I) | 3384 | [1] |

| R_int | 0.103 | [1] |

| Absorption Correction | Multi-scan (SADABS) | [1] |

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] The hydrogen atoms were treated with a mixture of independent and constrained refinement.[1] The final refinement converged with R-values of R[F² > 2σ(F²)] = 0.076 and wR(F²) = 0.210.[1]

Experimental Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is illustrated in the following diagram.

References

N-Substituted Carbazoles: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its rigid and planar structure, which allows for diverse interactions with biological targets. N-substituted carbazoles, in particular, have garnered significant attention for their broad spectrum of pharmacological activities.[1][2][3][4] The substitution at the nitrogen atom provides a crucial handle for modifying the physicochemical and pharmacokinetic properties of the carbazole nucleus, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of N-substituted carbazoles, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

N-substituted carbazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling, induction of apoptosis, and cell cycle arrest.

Pim-1 Kinase Inhibition

A notable mechanism of anticancer action for certain N-substituted carbazoles is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Carbazole Derivatives in Organic Electronics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The unique photophysical and electronic properties of carbazole and its derivatives have positioned them as indispensable building blocks in the field of organic electronics. Their inherent characteristics, including excellent hole-transporting capabilities, high thermal stability, and a readily functionalizable structure, allow for the fine-tuning of electronic energy levels and charge-carrier mobility. These attributes have led to their widespread application in high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). This technical guide provides an in-depth overview of the core applications of carbazole derivatives, presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are multifaceted players in OLED technology, serving as host materials for phosphorescent emitters, high-efficiency fluorescent emitters (particularly for blue light), and as hole-transporting/electron-blocking layers.[1] The high triplet energy of the carbazole moiety is crucial for hosting phosphorescent emitters, preventing back-energy transfer and ensuring high efficiency.[2] Furthermore, their rigid structure and amorphous film-forming properties contribute to the operational stability and lifetime of OLED devices.[3]

Performance Data of Carbazole-Based OLEDs

The performance of OLEDs incorporating carbazole derivatives is highly dependent on the specific molecular structure and device architecture. The following tables summarize key performance metrics from various studies.

Table 1: Performance of OLEDs with Carbazole-Based Host Materials

| Host Material Abbreviation | Emitter (Dopant) | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |

| CBP | Ir(ppy)₃ | Green | >9.4 | >33.9 | >34.1 | 3.0 | Not Specified | [4] |

| BCz-nBuPh | Ir(mppy)₃ | Green | Not Specified | Not Specified | Not Specified | Not Specified | (0.32, 0.61) | [5] |

| BCz-tBuPh | Ir(mppy)₃ | Green | Not Specified | Not Specified | Not Specified | Not Specified | (0.32, 0.61) | [5] |

| o-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| m-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| p-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Table 2: Performance of OLEDs with Carbazole-Based Emitters

| Emitting Material | Role | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | EL Peak (nm) | CIE (x, y) | Reference |

| BCzB-PPI | Non-doped Emitter | 11,364 | 4.43 | 3.77 | 3.05 | 439 | (0.157, 0.080) | [7][8] |

| CZ-1 | Emitter | 4130 | 8.6 | 19.3 | Not Specified | 492 | Not Specified | [9] |

| CZ-2 | Emitter | 4104 | 9.5 | 20.2 | Not Specified | 488 | Not Specified | [9] |

| IDC-PA | Non-doped Emitter | >5000 | 4.41 | 4.80 | Not Specified | 453 | (0.15, 0.10) | [10][11] |

| IDC-Py | Non-doped Emitter | >5000 | 6.08 | 4.13 | Not Specified | 443 | (0.15, 0.08) | [10][11] |

| DCZ-TTR | TADF Emitter | Not Specified | 20.1 | 59.6 | Not Specified | Not Specified | Not Specified | [12] |

| CZ-TTR | TADF Emitter | Not Specified | 14.4 | 32.5 | Not Specified | Not Specified | Not Specified | [12] |

Carbazole Derivatives in Solar Cells

In the realm of photovoltaics, carbazole derivatives have emerged as highly effective hole-transporting materials (HTMs) for both perovskite and organic solar cells.[4][13] Their appropriate highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the photoactive layer, while their high hole mobility ensures effective charge transport to the electrode.[14][15] Furthermore, the hydrophobicity of many carbazole derivatives can enhance the stability and longevity of perovskite solar cells by acting as a barrier against moisture.

Performance Data of Carbazole-Based Solar Cells

The tables below showcase the photovoltaic performance of solar cells utilizing carbazole derivatives as the hole-transporting layer.

Table 3: Performance of Perovskite Solar Cells with Carbazole-Based HTMs

| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Hole Mobility (cm²/Vs) | Reference |

| V1221 | 17.81 | Not Specified | Not Specified | Not Specified | ~10-5 | [14] |

| V1225 | ~17.8 | Not Specified | Not Specified | Not Specified | ~10-5 | [14] |

| KZRD | 20.40 | Not Specified | Not Specified | Not Specified | Higher than KZ and KZIC | [16] |

| SGT-405 | 14.79 | Not Specified | Not Specified | Not Specified | Not Specified | [17] |

| CzAn Polymer | 22.6 | Not Specified | Not Specified | Not Specified | Larger than PEDOT:PSS | [18] |

| Br-2PACz | 19.51 | Not Specified | Not Specified | Not Specified | Not Specified | [14] |

| 2PACz | 18.44 | Not Specified | Not Specified | Not Specified | Not Specified | [14] |

| SCZF-5 | 20.10 | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

Carbazole Derivatives in Organic Field-Effect Transistors (OFETs)

The efficient hole-transporting nature of carbazole derivatives also makes them suitable for application as p-type semiconductors in OFETs.[19] These transistors are fundamental components of flexible electronics, sensors, and displays. The performance of carbazole-based OFETs is largely determined by the molecular packing in the solid state, which influences the charge carrier mobility.

Performance Data of Carbazole-Based OFETs

While comprehensive comparative data is less abundant than for OLEDs and solar cells, the following table provides some performance metrics for OFETs based on carbazole polymers.

Table 4: Performance of OFETs with Carbazole-Based Polymers

| Polymer | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio | Reference |

| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | Reasonably good | Good | [19][20] |

| Poly[1,3-bis(3'-alkylcarbazole-9'-yl)-5-alkylphenylene-6',6″-diyl] | Reasonably good | Good | [19][20] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing research in organic electronics. This section provides generalized protocols for the synthesis of a common carbazole derivative and the fabrication of organic electronic devices.

Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) via Ullmann Condensation

Materials:

-

4,4'-Diiodobiphenyl

-

Carbazole

-

Copper powder (catalyst)

-

Potassium carbonate (base)

-

1,3-Diisopropylbenzene (solvent)

-

Toluene

-

Methanol

Procedure:

-

Reaction Setup: In a 2 L three-necked flask equipped with a stirrer and condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), potassium carbonate (100 µL), and 1,3-diisopropylbenzene (500 mL) under a nitrogen atmosphere.[13]

-

Reaction: Heat the mixture to reflux and maintain for 30 hours.[13]

-

Work-up: Allow the reaction to cool to room temperature. Add an appropriate amount of toluene and filter to remove insoluble materials.[13]

-

Purification: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product. Recrystallize the crude product from 500 mL of methanol. A solid will precipitate.[13]

-

Isolation: Collect the crystals by filtration and dry them to yield the final product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).[13]

Fabrication of a Solution-Processed OLED

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

PEDOT:PSS (hole injection layer)

-

Carbazole-based emissive material solution (e.g., in chloroform or chlorobenzene)

-

Lithium fluoride (LiF, electron injection layer)

-

Aluminum (Al, cathode)

Procedure:

-

Substrate Preparation: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma.[4]

-

Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate and anneal on a hotplate.[4]

-

Emissive Layer (EML) Deposition: In an inert atmosphere (e.g., a glove box), spin-coat the carbazole derivative solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.[4]

-

Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.[3][4]

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

Materials:

-

Fluorine-doped Tin Oxide (FTO)-coated glass substrates

-

SnO₂ nanoparticle suspension (electron transport layer)

-

Perovskite precursor solution (e.g., Cs0.25FA0.75Sn0.5Pb0.5I3)

-

Carbazole-based HTM solution (e.g., 2PACz in ethanol)

-

Gold (Au, electrode)

Procedure:

-

Substrate and ETL Preparation: Clean FTO substrates and deposit a SnO₂ electron transport layer, followed by annealing.[5][14]

-

HTL Deposition (for inverted p-i-n): For p-i-n architecture, a carbazole-based self-assembled monolayer (SAM) like 2PACz can be deposited on the ITO substrate by spin-coating a 1 mM solution in ethanol, followed by annealing at 100°C for 10 minutes.[14]

-

Perovskite Layer Deposition: In an inert atmosphere, spin-coat the perovskite precursor solution onto the ETL. An anti-solvent quenching step is often employed during spinning to promote uniform crystallization. Anneal the film on a hotplate.[5]

-

HTL Deposition (for n-i-p): Spin-coat the carbazole-based HTM solution onto the perovskite layer.[15]

-

Electrode Deposition: Deposit a gold back electrode via thermal evaporation.

Visualizing Core Concepts

Diagrams illustrating device architectures and energy level alignments are crucial for understanding the operational principles of organic electronic devices.

Caption: Layered structure of a typical OLED.

Caption: Research & development workflow.

Caption: Energy levels in a carbazole OLED.

References

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Amorphous Carbazole-based (Co)polymers for OFET Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. arxiv.org [arxiv.org]

Methodological & Application

Synthesis of 9-Benzylcarbazole: A Detailed Protocol for Researchers

Introduction

9-Benzylcarbazole is a key structural motif in organic electronics, pharmaceuticals, and materials science. Its unique photophysical and electronic properties make it a valuable building block for the development of novel organic light-emitting diodes (OLEDs), solar cells, and biologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via N-alkylation of carbazole. The procedure is robust, scalable, and yields a high-purity product. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of carbazole with benzyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole nitrogen attacks the benzylic carbon of benzyl bromide.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the N-alkylation of carbazole are presented below. Protocol 1 utilizes a strong base, sodium hydride, in an aprotic polar solvent, tetrahydrofuran (THF). Protocol 2 employs a milder base, potassium carbonate, in dimethylformamide (DMF).

Protocol 1: Synthesis of this compound using Sodium Hydride

This method is highly efficient and typically results in high yields. Caution should be exercised when handling sodium hydride, as it is a highly reactive and flammable solid.

Materials:

-

Carbazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbazole (1.0 eq).

-

Deprotonation: Add anhydrous THF to dissolve the carbazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the carbazole anion may be observed as a change in color or the evolution of hydrogen gas (use a bubbler to monitor).

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.

Protocol 2: Synthesis of this compound using Potassium Carbonate

This protocol offers a milder and safer alternative to the use of sodium hydride.

Materials:

-

Carbazole (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve carbazole (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) and benzyl bromide (1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Alternatively, the reaction can be gently heated to 50-60 °C to reduce the reaction time. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Protocol 1 (NaH/THF) | Protocol 2 (K₂CO₃/DMF) |

| Reactants | ||

| Carbazole | 1.0 eq | 1.0 eq |

| Base | NaH (1.2 eq) | K₂CO₃ (3.0 eq) |

| Benzylating Agent | Benzyl bromide (1.1 eq) | Benzyl bromide (1.1 eq) |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Anhydrous DMF |

| Temperature | 0 °C to RT | RT to 60 °C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Product Characterization | ||

| Yield | High | Good to High |

| Melting Point | 118-119 °C[1] | 118-119 °C[1] |

| ¹H NMR (CDCl₃, ppm) | δ 8.12 (d, 2H), 7.45-7.20 (m, 11H), 5.55 (s, 2H) | δ 8.12 (d, 2H), 7.45-7.20 (m, 11H), 5.55 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 140.8, 137.2, 128.6, 127.4, 126.3, 125.8, 122.9, 120.4, 119.1, 109.1, 46.8[1] | δ 140.8, 137.2, 128.6, 127.4, 126.3, 125.8, 122.9, 120.4, 119.1, 109.1, 46.8[1] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600, 1490, 1450 (Ar C=C), ~1220 (C-N) | ~3050 (Ar C-H), ~1600, 1490, 1450 (Ar C=C), ~1220 (C-N) |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the key transformations involved.

References

Application Notes and Protocols for the Synthesis of 9-Benzylcarbazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 9-benzylcarbazole, a significant heterocyclic compound utilized in the development of organic electronic materials and as a core scaffold in medicinal chemistry. The procedure detailed herein describes the N-alkylation of carbazole with benzyl bromide under basic conditions, followed by purification and characterization. This protocol is designed to be a reliable resource for researchers requiring a straightforward and efficient synthesis of this compound.

Introduction

Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. This compound, in particular, serves as a crucial building block in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The benzyl group at the 9-position enhances the solubility and modifies the electronic properties of the carbazole core. This protocol outlines a standard laboratory procedure for the synthesis of this compound via a direct N-alkylation reaction.

Reaction Scheme

The synthesis proceeds via the deprotonation of carbazole by a base, followed by nucleophilic substitution on benzyl bromide.

Scheme 1: Synthesis of this compound

(Note: This is a placeholder for a proper chemical structure diagram which cannot be generated here.)

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Carbazole | C₁₂H₉N | 167.21 | 5.00 g | 0.0299 mol |

| Potassium Hydroxide | KOH | 56.11 | 3.36 g | 0.0599 mol |

| Benzyl Bromide | C₇H₇Br | 171.04 | 5.11 g (3.55 mL) | 0.0299 mol |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |

| Methylene Chloride | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Toluene | C₇H₈ | 92.14 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

3.2. Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (5.00 g, 0.0299 mol) and dimethyl sulfoxide (DMSO, 50 mL).

-

Addition of Base: While stirring, add powdered potassium hydroxide (3.36 g, 0.0599 mol) to the flask.

-

Addition of Alkylating Agent: Add benzyl bromide (3.55 mL, 0.0299 mol) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water. A precipitate will form.

-

Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from toluene to obtain pure this compound as a white solid.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, 2H), 7.35-7.20 (m, 7H), 7.15-7.05 (m, 4H), 5.45 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.7, 137.2, 128.7, 127.5, 126.3, 125.8, 123.0, 120.4, 119.2, 108.9, 46.7 |

| IR (KBr, cm⁻¹) | ν: 3055, 1595, 1488, 1455, 1330, 1225, 745, 725 |

| Mass Spec. (EI) | m/z: 257 (M⁺), 166, 91 |

| Melting Point | 115-117 °C |

Experimental Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

-

DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The straightforward procedure and readily available reagents make this an accessible synthesis for researchers in various fields of chemistry. The detailed characterization data provides a benchmark for confirming the successful synthesis of the target compound.

References

Application Notes and Protocols for 9-Benzylcarbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 9-Benzylcarbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes detailed application notes, experimental protocols for synthesis and device fabrication, and a summary of performance data.

Introduction to this compound in OLEDs

Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1] The introduction of a benzyl group at the 9-position of the carbazole core can further enhance these properties, making this compound derivatives promising candidates for various roles within an OLED device, including as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as emissive materials themselves.[1][2]

The benzyl group, being a bulky substituent, can effectively suppress intermolecular interactions, which is crucial for preventing aggregation-caused quenching and achieving high emission efficiencies in the solid state. Furthermore, the electronic properties of the this compound core can be readily tuned by introducing various functional groups onto the carbazole or benzyl moieties, allowing for the rational design of materials with specific functionalities for optimized device performance.

Applications of this compound Derivatives

As a Core for Blue Emitting Materials

Derivatives of this compound have been successfully utilized in the development of efficient blue-emitting materials for OLEDs. A notable example is the synthesis of a blue emitter, 3,3'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(9-benzyl-9H-carbazole). This material exhibits excellent optical and electron transfer properties, with a maximum absorption peak at 302 nm and a strong blue emission at 406 nm in chloroform, coupled with a high fluorescence quantum yield of 67.4%. Its robust thermal stability, with a decomposition temperature (Td) exceeding 330 °C and a glass transition temperature (Tg) above 160 °C, underscores its suitability for durable OLED applications.

Another significant application is in deep-blue OLEDs. For instance, a phenanthroimidazole derivative incorporating a carbazole moiety, Cz-SBDPI, has been synthesized and used as a non-doped emitter. This material demonstrates superior thermal, photophysical, and electroluminescent properties. Devices fabricated with Cz-SBDPI as the emissive layer have achieved high performance, showcasing the potential of 9-substituted carbazole derivatives in high-performance display technologies.[2]

Quantitative Performance Data

The performance of OLEDs incorporating this compound derivatives is summarized in the tables below, providing a clear comparison of their key electroluminescent properties.

Table 1: Photophysical Properties of 3,3'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(9-benzyl-9H-carbazole)

| Property | Value |

| Maximum Absorption (λabs) | 302 nm (in Chloroform) |

| Maximum Emission (λem) | 406 nm (in Chloroform) |

| Fluorescence Quantum Yield (ΦF) | 67.4% (in Chloroform) |

| Decomposition Temperature (Td) | > 330 °C |

| Glass Transition Temperature (Tg) | > 160 °C |

Table 2: Electroluminescence Performance of a Non-Doped OLED with Cz-SBDPI Emitter

| Parameter | Value |

| Maximum Luminance (Lmax) | 12,984 cd/m² |

| Maximum Current Efficiency (ηc) | 5.9 cd/A |

| Maximum Power Efficiency (ηp) | 5.7 lm/W |

| Maximum External Quantum Efficiency (EQE) | 6.2% |

| CIE Coordinates (x, y) | (0.15, 0.06) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLED devices are provided below.

Protocol 1: Synthesis of 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI)[2]

This protocol describes the synthesis of a blue-emitting carbazole derivative.

Materials:

-

9,10-Phenanthrenequinone

-

4-(9H-carbazol-9-yl)benzaldehyde

-

2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole

-

Copper(I) iodide (CuI)

-

18-crown-6

-

Potassium carbonate (K2CO3)

-

Tetrahydro-1,3-dimethylpyrimidin-2(1H)-one (DMPU)

Procedure:

-

To a reaction flask, add 9,10-Phenanthrenequinone (5 mmol), 4-(9H-carbazol-9-yl)benzaldehyde (2 mmol), and 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole.

-

Add CuI (0.05 mmol), 18-crown-6 (0.05 mmol), and K2CO3 (6.0 mmol) to the flask.

-

Add 2.0 mL of DMPU to the mixture.

-

Conduct the reaction under a nitrogen atmosphere for 16 hours.

-

After the reaction is complete, distill off the solvent.

-

Separate the pure Cz-SBDPI product.

Protocol 2: General Protocol for Multi-layer OLED Fabrication by Thermal Evaporation[5]

This protocol outlines the general steps for fabricating a multi-layer OLED device.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole-Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole-Transporting Layer (HTL) material (e.g., NPB)

-

This compound derivative (as host or emitter)

-

Electron-Transporting Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., LiF)

-

Aluminum (Al) for the cathode

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[5]

-

Dry the substrates with a stream of nitrogen gas.[5]

-

Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber.[5]

-

-

Organic Layer Deposition:

-

Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

-

Deposit the layers sequentially without breaking the vacuum.

-

HIL: Deposit the HIL material to a typical thickness of 10 nm.

-

HTL: Deposit the HTL material to a typical thickness of 40 nm.

-

Emissive Layer (EML): Deposit the this compound derivative. If used as a host, co-evaporate with a phosphorescent or TADF dopant. A typical thickness is 20-30 nm.

-

ETL: Deposit the ETL material to a typical thickness of 30 nm.[5]

-

-

Cathode Deposition:

-

Encapsulation:

-

Transfer the fabricated device to an inert atmosphere glovebox.

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.

-

Visualizations

The following diagrams illustrate the fundamental structure of a this compound derivative, the workflow for OLED fabrication, and the energy level diagram of a typical OLED device.

Caption: Molecular structure of this compound.

References

- 1. Frontiers | Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence [frontiersin.org]

- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 9-Benzylcarbazole as a Hole-Transporting Material in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable progress in photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A critical component governing the efficiency and stability of PSCs is the hole-transporting material (HTM), which facilitates the extraction and transport of holes from the perovskite absorber layer to the electrode. Carbazole-based organic molecules have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1][2][3]

9-Benzylcarbazole is a derivative of carbazole that presents an interesting candidate for an HTM. The introduction of a benzyl group at the 9-position of the carbazole core can influence the material's solubility, film-forming properties, and electronic characteristics. While this compound is a known chemical entity, its specific application and performance data as a primary HTM in perovskite solar cells are not extensively documented in peer-reviewed literature. Therefore, this document provides a generalized protocol for its synthesis and integration into PSCs, alongside comparative data from other well-characterized carbazole-based HTMs to serve as a benchmark for researchers.

Synthesis of this compound

A common and effective method for the synthesis of 9-substituted carbazoles is the N-alkylation of carbazole. The following protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Carbazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Protocol:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in the chosen solvent (DMF or CH₃CN).

-

Add a base, such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir for 30 minutes at room temperature.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to a temperature between 60-80 °C and allow it to react for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench it by adding deionized water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fabrication of Perovskite Solar Cells using this compound as HTM

The following protocol outlines a standard procedure for the fabrication of a regular (n-i-p) planar perovskite solar cell.

Materials:

-

FTO-coated glass substrates

-

Zinc powder and HCl for etching

-

Deionized water, acetone, isopropanol for cleaning

-

Titanium dioxide (TiO₂) precursor solution (for compact ETL)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

-

This compound HTM solution in chlorobenzene (with or without additives like Li-TFSI and t-BP)

-

Chlorobenzene (as anti-solvent)

-

Gold or Silver for the back contact

Protocol:

-

Substrate Cleaning:

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate via spin-coating or spray pyrolysis.

-

Anneal the TiO₂ layer at a high temperature (e.g., 500 °C) to ensure proper crystallinity and electronic properties.

-

-

Perovskite Layer Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the ETL. A two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s) is commonly used.[3]

-

During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[3]

-

Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C) for 10-30 minutes.

-

-

Hole-Transporting Layer (HTL) Deposition:

-

Prepare a solution of this compound in a suitable solvent like chlorobenzene. The concentration may need to be optimized (e.g., 5-20 mg/mL).

-

Additives such as 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) can be included to improve the conductivity and performance of the HTL.

-

Spin-coat the this compound HTM solution onto the perovskite layer (e.g., at 4000 rpm for 30 s).[3]

-

-

Back Contact Deposition:

-

Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[3]

-

Device Characterization

To evaluate the performance of the fabricated perovskite solar cells, the following characterization techniques are essential:

-

Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key photovoltaic parameters of the solar cell. The measurement is performed under simulated AM 1.5G solar illumination (100 mW/cm²). The extracted parameters are:

-

Power Conversion Efficiency (PCE %): The overall efficiency of the solar cell in converting sunlight into electricity.

-

Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing.

-

Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage is zero.

-

Fill Factor (FF %): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

-

-

External Quantum Efficiency (EQE): Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this measurement determines the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum can be used to calculate the Jsc.

-

Electrochemical Impedance Spectroscopy (EIS): This technique is used to study charge transfer and recombination processes within the solar cell.

-

Hole Mobility Measurement: The hole mobility of the this compound HTM can be measured using techniques like the space-charge limited current (SCLC) method to understand its charge transport capabilities.[4][5]

Data Presentation

| HTM Designation | Device Architecture | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| SGT-405 | n-i-p | CH₃NH₃PbI₃ | 1.023 | 21.4 | 70.3 | 14.79 | [6] |

| V950 | n-i-p | Not Specified | 1.07 | 22.5 | 74 | 17.8 | [1] |

| PCz1 | n-i-p | Cs0.08FA0.80MA0.12Pb(I0.88Br0.12)₃ | - | - | - | 18.0 | [5] |

| KZRD | n-i-p | Not Specified | - | - | - | 20.40 | [7] |

Visualizations

Caption: Experimental workflow from synthesis to characterization.

Caption: Charge transport pathway in a perovskite solar cell.

References

Application Notes and Protocols: 9-Benzylcarbazole in Organic Semiconductor Devices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Benzylcarbazole and its derivatives in the fabrication of organic semiconductor devices. This document includes summaries of performance metrics, detailed experimental protocols for material synthesis and device fabrication, and characterization methodologies relevant to Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Introduction to this compound in Organic Electronics